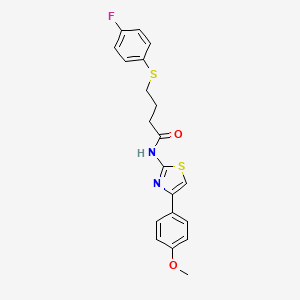

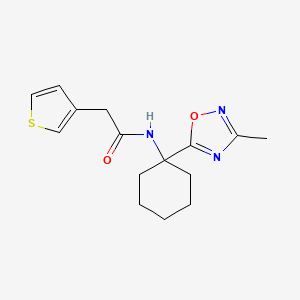

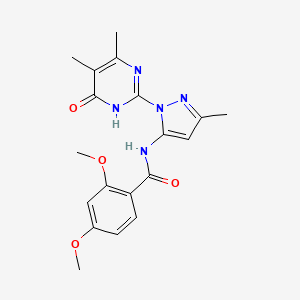

![molecular formula C27H23N3O3S B2586333 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866342-18-9](/img/structure/B2586333.png)

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide” is a chemical compound . The molecular formula is not directly available from the search results, but similar compounds have been found with molecular formulas like C27H22FN3O3S .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results .Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available from the search results .Applications De Recherche Scientifique

Chemical Synthesis and Methodology

The compound 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide belongs to a class of compounds with diverse synthetic applications and biological activities. One notable approach to synthesizing chromeno[2,3-d]pyrimidine derivatives involves a catalyst-free, one-pot three-component synthesis under ambient conditions. This method highlights the efficiency and eco-friendliness of producing such compounds, offering excellent yields and highlighting the potential for broad application in pharmaceutical research (Brahmachari & Nayek, 2017).

Antimicrobial and Antitubercular Activities

Research into chromeno[2,3-d]pyrimidine derivatives has revealed significant antimicrobial and antitubercular properties. Synthesis efforts aimed at producing novel derivatives have shown pronounced activity against various microbial strains, including Mycobacterium tuberculosis. This suggests potential utility in developing new treatments for infectious diseases (Kamdar et al., 2011).

Anti-inflammatory and Analgesic Properties

The exploration of chromeno[2,3-d]pyrimidine derivatives has also extended to evaluating their anti-inflammatory and analgesic effects. Various studies have synthesized novel compounds within this class, demonstrating significant activity in these therapeutic areas. Such findings underscore the potential for these compounds to contribute to the development of new anti-inflammatory and pain management medications (Rajanarendar et al., 2012).

Anticancer Potential

Further investigations into the biological activities of chromeno[2,3-d]pyrimidine derivatives have identified their potential in anticancer therapy. Specific derivatives have been evaluated for their efficacy against various cancer cell lines, offering promising avenues for the development of novel anticancer agents. This research highlights the broad therapeutic potential of these compounds, including their role in addressing some of the most challenging health issues (Abdelwahab & Hassan Fekry, 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-2-32-22-15-9-12-19-16-21-26(33-24(19)22)29-25(18-10-5-3-6-11-18)30-27(21)34-17-23(31)28-20-13-7-4-8-14-20/h3-15H,2,16-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQBMBFCIPYIDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

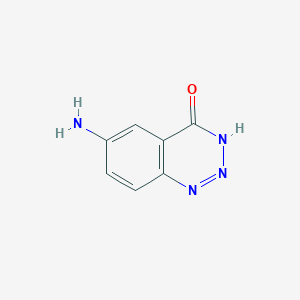

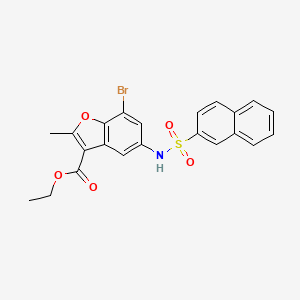

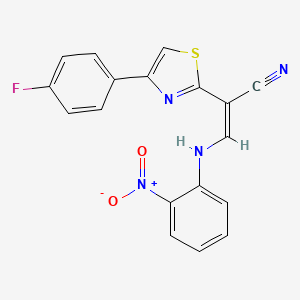

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)

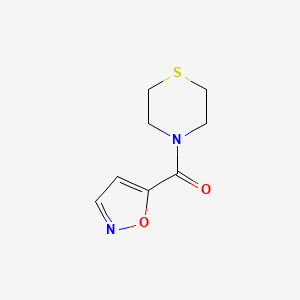

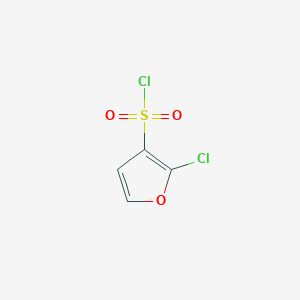

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2586255.png)

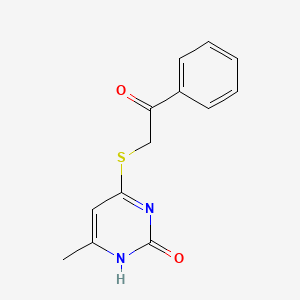

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2586258.png)

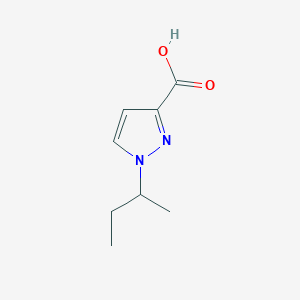

![1-(Propan-2-yl)-2-azaspiro[3.6]decane](/img/structure/B2586270.png)